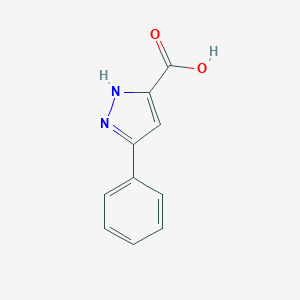

3-phenyl-1H-pyrazole-5-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-phenyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPUOAJBMXXBNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60150398 | |

| Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5071-61-4, 1134-49-2 | |

| Record name | 5-Phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5071-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001134492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-5-carboxylic acid, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60150398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 3-phenyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This guide details a prevalent and effective synthetic methodology, including a step-by-step experimental protocol, a summary of quantitative data, and visual representations of the reaction pathway and workflow.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Specifically, this compound serves as a crucial building block in the development of novel pharmaceutical agents and functional materials. This guide focuses on a robust and well-documented synthetic route commencing from acetophenone.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a multi-step process. A common and effective method involves the initial reaction of acetophenone with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization and formylation in a Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde to the desired carboxylic acid.[2][3]

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-Phenyl-2-(1-phenylethylidene)hydrazine

Materials:

-

Acetophenone

-

Phenylhydrazine

-

Ethanol

Procedure:

-

A mixture of acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) is dissolved in ethanol.

-

The reaction mixture is heated to 80°C and refluxed.[2]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 1-phenyl-2-(1-phenylethylidene)hydrazine.

Step 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Materials:

-

1-Phenyl-2-(1-phenylethylidene)hydrazine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring to prepare the Vilsmeier reagent.

-

The 1-phenyl-2-(1-phenylethylidene)hydrazine from the previous step is then added portion-wise to the Vilsmeier reagent.

-

The reaction mixture is stirred at 50-60°C for several hours.[3]

-

After the reaction is complete, the mixture is carefully poured into ice-cold water.

-

The solution is neutralized with a saturated sodium hydroxide solution.

-

The resulting solid precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to give 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[3]

Step 3: Synthesis of this compound

Materials:

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

-

Sodium chlorite (NaClO₂)

-

Sulfamic acid (NH₂SO₃H)

-

Acetone

-

Water

Procedure:

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is dissolved in a mixture of acetone and water (e.g., 5:1 ratio).[2]

-

Sodium chlorite and sulfamic acid are added to the solution.

-

The reaction mixture is heated to 60°C and stirred.[2]

-

The reaction is monitored by TLC until the starting material is consumed.

-

After completion, the acetone is removed under reduced pressure.

-

The aqueous residue is acidified with hydrochloric acid to precipitate the product.

-

The solid is filtered, washed with water, and dried to afford this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Yields and reaction times can vary based on the specific reaction scale and conditions.

| Step | Intermediate/Product | Starting Materials | Solvent(s) | Temperature | Reaction Time | Typical Yield |

| 1 | 1-Phenyl-2-(1-phenylethylidene)hydrazine | Acetophenone, Phenylhydrazine | Ethanol | 80°C | 2-4 hours | 70% |

| 2 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 1-Phenyl-2-(1-phenylethylidene)hydrazine, POCl₃, DMF | DMF | 50-60°C | 5 hours | 76% |

| 3 | This compound | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, NaClO₂, NH₂SO₃H | Acetone/Water | 60°C | 2-4 hours | High |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram, illustrating the sequence of operations from starting materials to the final product.

Conclusion

The synthesis of this compound via the hydrazone cyclization and subsequent oxidation pathway is a reliable and well-established method. This guide provides the necessary detailed protocols and data to enable researchers and professionals in the field of drug development and materials science to successfully synthesize this important heterocyclic compound. The presented workflow and reaction pathway diagrams offer a clear visual aid for understanding the synthetic process.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core substituted with a phenyl group and a carboxylic acid moiety. This scaffold is of significant interest in medicinal chemistry and drug discovery, as pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This guide provides a detailed overview of the known physicochemical properties of this compound, outlines standardized experimental protocols for their determination, and presents a logical workflow for a key experimental procedure.

Core Physicochemical Properties

The physicochemical characteristics of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be verified through laboratory analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | PubChem[2] |

| Molecular Weight | 188.18 g/mol | Sigma-Aldrich, PubChem[2][3] |

| Melting Point | 238-242 °C (decomposes) | Sigma-Aldrich[3] |

| Calculated logP (XLogP3) | 1.7 | PubChem[2] |

| pKa | Data not available | |

| Water Solubility | Data not available | |

| Appearance | Solid | Sigma-Aldrich[3] |

| CAS Number | 1134-49-2, 5071-61-4 | Sigma-Aldrich, PubChem[2][3] |

| IUPAC Name | This compound | PubChem[2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | PubChem[2] |

| InChI Key | QBPUOAJBMXXBNU-UHFFFAOYSA-N | PubChem[2] |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are internationally recognized standards.

Determination of Melting Point

The melting point is determined using a capillary method with a melting point apparatus. A small, dry sample of this compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised at a controlled rate, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely molten is recorded. For a pure crystalline solid, the melting range is typically narrow.

Determination of Partition Coefficient (logP)

The partition coefficient between n-octanol and water is a key indicator of a compound's lipophilicity. The shake-flask method, as described in OECD Guideline 107, is a common procedure.

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Test Substance Addition: A known amount of this compound is dissolved in the n-octanol phase.

-

Equilibration: The n-octanol solution is mixed with a proportional volume of the water phase in a vessel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (logP) is then reported.

Caption: Workflow for logP Determination (OECD 107).

Determination of Water Solubility

The water solubility can be determined using the column elution method or the flask method as per OECD Guideline 105.

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of the solid compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the clear aqueous phase is determined by a suitable analytical technique (e.g., HPLC).

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The eluate is collected in fractions.

-

The concentration of the compound in each fraction is measured until a plateau is reached, which represents the saturation solubility.

-

Determination of Dissociation Constant (pKa)

The pKa of the carboxylic acid group can be determined by potentiometric titration, as outlined in OECD Guideline 112.

-

A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if water solubility is low.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve of pH versus the volume of titrant added is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

Biological Context

While a specific signaling pathway for this compound is not yet elucidated, the pyrazole nucleus is a well-established pharmacophore present in several approved drugs.[4] Pyrazole-containing compounds have been reported to exhibit a wide array of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and analgesic effects.[1][5] The carboxylic acid functional group provides a handle for further chemical modifications, such as esterification or amidation, to modulate the compound's biological activity and pharmacokinetic properties.[6] The phenyl substituent also plays a crucial role in the interaction with biological targets.[4] Further research is required to identify the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound and outlines standardized experimental protocols for their determination. The presented information is essential for researchers in the fields of medicinal chemistry and drug development to guide further studies on this promising scaffold. The lack of experimental data for properties such as pKa and logP highlights the need for further characterization to fully understand the biopharmaceutical potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole-5-carboxylic acid, 3-phenyl- | C10H8N2O2 | CID 121025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-苯基-1H-吡唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

The Diverse Biological Landscape of 3-Phenyl-1H-pyrazole-5-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-1H-pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds. Derivatives of this core have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities, mechanisms of action, and experimental evaluation of these promising molecules, with a focus on quantitative data and detailed methodologies.

A Spectrum of Biological Activities

Derivatives of this compound have been reported to exhibit a broad range of pharmacological effects. These activities are largely influenced by the nature and position of substituents on the phenyl and pyrazole rings.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these derivatives. They have shown efficacy against various cancer cell lines, including breast, lung, leukemia, and colon cancer.[1][2][3] The mechanisms underlying their cytotoxic effects are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Some derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases.[2] By blocking these receptors, the compounds can disrupt downstream signaling cascades, such as the STAT5/AKT/ERK pathway, which are critical for cell growth and division.[4] Other reported anticancer mechanisms include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest, and direct interaction with DNA, including cleavage of plasmid DNA.[5][6]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with both antibacterial and antifungal properties.[7][8][9] They have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[8][9][10][11] Antifungal activity has also been observed against species such as Candida albicans and Aspergillus niger.[11][12] The precise mechanisms of their antimicrobial action are still under investigation but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in a multitude of diseases. Several this compound derivatives have been shown to possess potent anti-inflammatory and antioxidant properties.[13][14][15] Their anti-inflammatory effects have been demonstrated in vivo using models such as carrageenan-induced paw edema.[1][13] The antioxidant activity is often attributed to the ability of the pyrazole nucleus to scavenge free radicals, such as the DPPH radical.[14][15]

Enzyme Inhibition

Beyond their effects on signaling pathways, these derivatives have been found to inhibit specific enzymes. Notably, some compounds have been identified as inhibitors of nitric oxide synthase (NOS), an enzyme involved in inflammation and vasodilation.[16] Others have shown inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes, and acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases.[7][14] Additionally, certain derivatives have been investigated as inhibitors of acrosin, a protease involved in fertilization.[17] More recently, a derivative was identified as a selective inhibitor and degrader of histone deacetylase 6 (HDAC6), showing therapeutic potential for acute liver injury.[18]

Quantitative Biological Data

The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives.

Table 1: Anticancer Activity (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivative | NCIH460 | 32 | [2] |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivative | A549 | 26 | [2] |

| Pyrazole derivative with EGFR/HER-2 inhibition | EGFR | 0.26 | [2] |

| Pyrazole derivative with EGFR/HER-2 inhibition | HER-2 | 0.20 | [2] |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | HepG-2 | 0.71 | [2] |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | BGC823 | 0.71 | [2] |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | BT474 | 1.39 | [2] |

| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 | 61.7 | [3] |

| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | 81.48 | [3] |

| 1H-pyrazole-3-carboxamide derivative (8t) | FLT3 | 0.000089 | [4] |

| 1H-pyrazole-3-carboxamide derivative (8t) | CDK2 | 0.000719 | [4] |

| 1H-pyrazole-3-carboxamide derivative (8t) | CDK4 | 0.000770 | [4] |

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6) | HDAC6 | 0.00495 | [18] |

Table 2: Antimicrobial Activity (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Trifluorophenyl-substituted derivative | S. aureus (including MRSA) | 0.39 | [8] |

| Trifluorophenyl-substituted derivative | S. epidermidis | 1.56 | [8] |

| Thiazolo-pyrazole derivative | MRSA | 4 | [8] |

| Aminoguanidine-derived 1,3-diphenyl pyrazole | E. coli 1924 | 1 | [8] |

| Pyrazole derivative 3 | E. coli | 0.25 | [11] |

| Pyrazole derivative 4 | S. epidermidis | 0.25 | [11] |

| Pyrazole derivative 2 | A. niger | 1 | [11] |

Table 3: Enzyme Inhibitory Activity (IC50 values)

| Compound/Derivative | Enzyme | IC50 | Reference |

| 1H-Pyrazole-1-carboxamidine HCl (PCA) | iNOS, eNOS, nNOS | 0.2 µM | [16] |

| 4-methyl-PCA | iNOS | 2.4 µM | [16] |

| 3-Methyl-PCA | iNOS | 5 µM | [16] |

| 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivative (AQ-E5) | Acrosin | 0.01 µmol/mL | [17] |

| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide (Compound 6) | HDAC6 | 4.95 nM | [18] |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays mentioned in the literature for evaluating the biological activity of this compound derivatives.

Synthesis of this compound Derivatives

A common synthetic route involves the condensation of a β-diketone derivative with a hydrazine hydrate reagent.[3] For example, the reaction of a substituted benzoylpyruvic acid with phenylhydrazine can yield the corresponding this compound. Further modifications, such as esterification or amidation of the carboxylic acid group, can be achieved through standard chemical transformations.[19][20] Another approach involves the reaction of furandiones with hydrazines.[20]

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a logarithmic series) and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[1]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

In Vitro Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer solution.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specific period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: The initial reaction rates are calculated for each compound concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[16]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate various cellular signaling pathways and molecular targets.

EGFR/HER-2 Signaling Pathway in Cancer

Certain derivatives act as inhibitors of EGFR and HER-2, which are receptor tyrosine kinases often overexpressed in cancer. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and migration. By blocking the kinase activity of these receptors, the pyrazole derivatives can effectively shut down these pro-cancerous signals.

Caption: Inhibition of the EGFR/HER-2 signaling cascade by this compound derivatives.

Nitric Oxide Synthase Inhibition

Some derivatives function as inhibitors of nitric oxide synthase (NOS). NOS enzymes catalyze the production of nitric oxide (NO), a signaling molecule with diverse physiological roles. In inflammatory conditions, the inducible isoform (iNOS) can produce excessive amounts of NO, contributing to tissue damage. By inhibiting iNOS, these compounds can exert anti-inflammatory effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and acrosin inhibitory activities of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. asianpubs.org [asianpubs.org]

- 20. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel Pyrazole Analogues: A Technical Guide for Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a versatile platform for the design and synthesis of novel therapeutic agents.[1] In recent years, there has been a surge in the discovery of innovative pyrazole analogues with significant potential in oncology. These compounds have demonstrated potent inhibitory activity against key signaling pathways implicated in cancer progression, including those mediated by Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising novel pyrazole analogues.

I. Synthetic Methodologies for Novel Pyrazole Analogues

The synthesis of pyrazole derivatives has evolved from classical condensation reactions to more sophisticated and efficient modern techniques. A variety of methods are employed to construct the pyrazole core and introduce diverse substituents, allowing for the fine-tuning of their pharmacological properties.

Classical Synthesis: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method for preparing substituted pyrazoles. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. The versatility of this method allows for the synthesis of a broad range of pyrazole analogues by varying the substituents on both the dicarbonyl and hydrazine starting materials.

Modern Synthetic Approaches

To improve efficiency, yield, and substrate scope, a number of modern synthetic methodologies have been developed. These include:

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods.

-

Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to structurally diverse pyrazole libraries.

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions are frequently used to introduce aryl and other substituents onto the pyrazole ring, enabling the synthesis of complex, highly functionalized analogues.

II. Quantitative Biological Activity of Novel Pyrazole Analogues

The following tables summarize the in vitro biological activity of recently developed pyrazole analogues against various cancer cell lines and protein kinases. The data is presented to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of Novel Pyrazole Analogues (IC50/GI50 in µM)

| Compound ID | Target/Class | Cell Line | IC50/GI50 (µM) | Reference |

| Compound 5b | Tubulin Polymerization Inhibitor | K562 | 0.021 | [2] |

| MCF-7 | 1.7 | [2] | ||

| A549 | 0.69 | [2] | ||

| Compound 9 | CDK2 Inhibitor | HCT-116 | 10.003 | [3] |

| Compound 4 | CDK2 Inhibitor | HCT-116 | 1.806 | [3] |

| Compound 7d | Pyrazolo[1,5-a]pyrimidine | MCF-7 | 14.12 | [4] |

| HepG2 | 24.24 | [4] | ||

| A549 | 30.03 | [4] | ||

| Caco2 | 29.27 | [4] | ||

| Compound 10b | Pyrazolo[1,5-a]pyrimidine | MCF-7 | 10.05 | [4] |

| HepG2 | 17.12 | [4] | ||

| A549 | 29.95 | [4] | ||

| Caco2 | 25.24 | [4] | ||

| Compound 5 | CDK2 Inhibitor | HepG2 | 13.14 | [5] |

| MCF-7 | 8.03 | [5] | ||

| Compound 6d | Pyrazole-Thiadiazole | A549 | 5.176 | [6] |

| Compound 6g | Pyrazole-Thiadiazole | A549 | 1.537 | [6] |

| Compound 6j | Pyrazole-Thiadiazole | A549 | 8.493 | [6] |

Table 2: In Vitro Kinase Inhibitory Activity of Novel Pyrazole Analogues (IC50 in µM)

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| Compound 3 | EGFR | 0.06 | [7] |

| Compound 9 | VEGFR-2 | 0.22 | [7] |

| Compound 12 | EGFR | Potent Inhibition | [7] |

| VEGFR-2 | Potent Inhibition | [7] | |

| Compound 9 | CDK2/cyclin A2 | 0.96 | [8] |

| Compound 7d | CDK2/cyclin A2 | 1.47 | [8] |

| Compound 7a | CDK2/cyclin A2 | 2.0 | [8] |

| Compound 4 | CDK2/cyclin A2 | 3.82 | [8] |

| Compound 6 | CDK2 | 0.46 | [5] |

| Compound 11 | CDK2 | 0.45 | [5] |

| Compound 6g | EGFR | 0.024 | [6] |

III. Key Signaling Pathways Targeted by Novel Pyrazole Analogues

Novel pyrazole analogues exert their anticancer effects by modulating critical signaling pathways that drive tumor growth, proliferation, and survival.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that regulate the cell cycle.[1] Their aberrant activity is a hallmark of many cancers. Novel pyrazole derivatives have been designed to specifically inhibit CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

Spectroscopic Analysis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-phenyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Standardized experimental protocols for acquiring these spectra are presented, alongside a logical workflow for structural elucidation. The information herein serves as a vital resource for researchers engaged in the synthesis, characterization, and application of pyrazole derivatives.

Spectroscopic Data

The spectroscopic data for this compound (C₁₀H₈N₂O₂) are summarized below. It is important to note that while some experimental data for related compounds is available, a complete, publicly accessible experimental dataset for this specific molecule is limited. Therefore, the following tables include a combination of known physical properties and predicted or typical spectroscopic values based on its chemical structure and data from analogous compounds.

Table 1: Physical and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₂ | |

| Molecular Weight | 188.18 g/mol | |

| Melting Point | 238-242 °C (decomposes) | |

| CAS Number | 1134-49-2 |

Table 2: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | COOH |

| ~7.8-7.9 | Multiplet | 2H | Phenyl H (ortho) |

| ~7.4-7.5 | Multiplet | 3H | Phenyl H (meta, para) |

| ~7.3 | Singlet | 1H | Pyrazole C4-H |

| - | Broad Singlet | 1H | Pyrazole N-H |

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C=O (Carboxylic Acid) |

| ~148 | Pyrazole C3 |

| ~140 | Pyrazole C5 |

| ~130 | Phenyl C (ipso) |

| ~129 | Phenyl C (para) |

| ~128 | Phenyl C (ortho/meta) |

| ~125 | Phenyl C (ortho/meta) |

| ~108 | Pyrazole C4 |

Table 4: IR Spectroscopic Data (Solid State, KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid H-bonding)[1][2][3] |

| ~3100 | Medium | N-H stretch (Pyrazole) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| 1725-1700 | Strong | C=O stretch (Carboxylic Acid)[1][2][3] |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic and Pyrazole rings) |

| 1320-1210 | Strong | C-O stretch (Carboxylic Acid)[1] |

| 1440-1395 & 950-910 | Medium, Broad | O-H bend (Carboxylic Acid)[1] |

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 188 | High | [M]⁺ (Molecular Ion) |

| 171 | Moderate | [M - OH]⁺ |

| 143 | Moderate | [M - COOH]⁺ |

| 115 | High | [C₉H₇N]⁺ |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H and ¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or higher, depending on sample concentration.

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (1-2 mg) of this compound in a volatile solvent (e.g., acetone or methylene chloride).[4]

-

Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[4]

FT-IR Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmission or Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty sample holder should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Ensure the sample of this compound is pure and dry.

-

For direct infusion, dissolve a small amount in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a dilute solution in an appropriate solvent.

Electron Ionization (EI) Mass Spectrometry Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization source.[5][6]

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[5]

-

Mass Range: m/z 50-500.

-

Inlet System: Direct insertion probe or GC inlet. The sample is vaporized by heating in the ion source.[6]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Overall workflow from synthesis to structural confirmation.

Caption: Logical flow for interpreting spectroscopic data.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

The Diverse Mechanisms of Action of Pyrazole-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties have enabled the development of a wide array of therapeutic agents targeting a diverse range of biological pathways.[3][4] This technical guide provides an in-depth exploration of the core mechanisms of action of prominent pyrazole-based compounds, supplemented with detailed experimental protocols and quantitative data to support further research and development in this critical area.

Inhibition of Cyclooxygenase (COX) Enzymes: The Anti-Inflammatory Action of Celecoxib

A significant class of pyrazole-based drugs exerts its therapeutic effect through the selective inhibition of cyclooxygenase-2 (COX-2).[5][6] Celecoxib, a diaryl-substituted pyrazole, is a prime example of a selective COX-2 inhibitor used for its anti-inflammatory, analgesic, and antipyretic properties.[5][7]

The primary mechanism involves the selective binding to and inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[5][6] Unlike non-selective NSAIDs that inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of the COX-2 enzyme.[6][7] This selectivity theoretically reduces the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[7][8]

Signaling Pathway of COX-2 Inhibition by Celecoxib

Caption: COX-2 inhibition pathway by Celecoxib.

Phosphodiesterase Type 5 (PDE5) Inhibition: The Vasodilatory Effect of Sildenafil

Sildenafil, a well-known pyrazole-containing drug, functions as a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[9][10][11] This mechanism is central to its use in treating erectile dysfunction and pulmonary arterial hypertension.[9][12]

In the corpus cavernosum, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase the levels of cGMP.[9][10] cGMP, in turn, induces smooth muscle relaxation and vasodilation, leading to increased blood flow and penile erection.[9] PDE5 is the enzyme responsible for the degradation of cGMP.[11] Sildenafil, by competitively binding to PDE5, prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects.[9][10]

Signaling Pathway of PDE5 Inhibition by Sildenafil

References

- 1. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nva.sikt.no [nva.sikt.no]

- 9. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

literature review on the therapeutic potential of pyrazole carboxylic acids

Introduction: Pyrazole carboxylic acids and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their inherent structural features allow for diverse biological activities, making them promising candidates for the development of novel therapeutics across various disease areas. This technical guide provides an in-depth review of the therapeutic potential of pyrazole carboxylic acids, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It details the experimental protocols used to evaluate their efficacy and summarizes key quantitative data to facilitate comparison and further research.

Anticancer Potential of Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyrazole carboxylic acid derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-thiadiazole derivative | A549 (Lung) | 4.34 | [1] |

| Pyrazole-thiadiazole derivative | MCF-7 (Breast) | 4.71 | [1] |

| Indole-linked pyrazole derivative | HCT116 (Colon) | <23.7 | [2] |

| Indole-linked pyrazole derivative | MCF7 (Breast) | <23.7 | [2] |

| Indole-linked pyrazole derivative | HepG2 (Liver) | <23.7 | [2] |

| Indole-linked pyrazole derivative | A549 (Lung) | <23.7 | [2] |

| Pyrazole-containing isolongifolanone | MCF7 (Breast) | 5.21 | [2] |

| Benzimidazole-linked pyrazolo[1,5-a]pyrimidine | MCF7 (Breast) | micro- to nano-molar range | [2] |

| Benzimidazole-linked pyrazolo[1,5-a]pyrimidine | A549 (Lung) | micro- to nano-molar range | [2] |

| Benzimidazole-linked pyrazolo[1,5-a]pyrimidine | HeLa (Cervical) | micro- to nano-molar range | [2] |

| Benzimidazole-linked pyrazolo[1,5-a]pyrimidine | SiHa (Cervical) | micro- to nano-molar range | [2] |

| 3,4-diaryl pyrazole derivative | Various | 0.06–0.25 nM | [2] |

| 5-alkylated selanyl-1H-pyrazole | HepG2 (Liver) | 15.98 | [2] |

| 4-amino-5-substituted selenolo[2,3-c]pyrazole | HepG2 (Liver) | 13.85 | [2] |

Signaling Pathways in Anticancer Activity

Several pyrazole derivatives exert their anticancer effects by targeting critical protein kinases involved in cell signaling. For instance, inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been observed.[2] The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by certain pyrazole carboxylic acid derivatives.

Caption: Inhibition of EGFR signaling by a pyrazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow:

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 4-4.5 x 10³ cells per well and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole carboxylic acid derivatives and incubate for 72 hours.[3]

-

MTT Incubation: Add 20 µL of MTT solution (2.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add a suitable solvent (e.g., DMSO) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Anti-inflammatory Potential of Pyrazole Carboxylic Acid Derivatives

Chronic inflammation is a hallmark of many diseases. Pyrazole carboxylic acid derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of pyrazolylthiazole carboxylic acid derivatives was evaluated using the carrageenan-induced rat paw edema model.

| Compound | Edema Inhibition (%) after 3h | Reference |

| 1p (R=Cl, R¹=Cl) | 93.06 | [5] |

| 2c (R=H, R¹=F) | 89.59 | [5] |

| 2n (R=Cl, R¹=OCH₃) | 89.59 | [5] |

| Indomethacin (Reference) | 91.32 | [5] |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory action of many pyrazole derivatives is attributed to their selective inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. This inhibition can also modulate downstream signaling pathways such as NF-κB.[6][7]

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Workflow:

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Methodology:

-

Animal Groups: Use groups of rats, with one group as a control (vehicle), one as a positive control (e.g., indomethacin), and the others as test groups for different doses of the pyrazole derivatives.

-

Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Antimicrobial Potential of Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives have also been investigated for their activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazolylthiazole carboxylic acid (2h) | Gram-positive bacteria | 6.25 | [5] |

| Ciprofloxacin (Reference) | Gram-positive bacteria | 6.25 | [5] |

| Trifluorophenyl-substituted pyrazole | S. aureus (including MRSA) | 0.39 | [8] |

| Trifluorophenyl-substituted pyrazole | S. epidermidis | 1.56 | [8] |

| Pyrazolyl triazole intermediate | Micrococcus luteus | 3.9 | [8] |

| Pyrazole derivative | S. aureus DNA gyrase inhibitor | 12.5 | [8] |

Antimicrobial Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are varied. Some compounds are known to disrupt the bacterial cell wall, while others inhibit essential enzymes like DNA gyrase.[8]

Caption: Potential antimicrobial mechanisms of pyrazole derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow:

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Methodology:

-

Preparation of Compounds: Prepare a stock solution of the pyrazole carboxylic acid derivative and perform serial dilutions in a liquid growth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial suspension to each well containing the diluted compound.

-

Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Pyrazole carboxylic acids and their derivatives have demonstrated a broad spectrum of therapeutic potential, with compelling preclinical data supporting their development as anticancer, anti-inflammatory, and antimicrobial agents. The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration of this promising class of compounds. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these preclinical findings into novel clinical therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. bds.berkeley.edu [bds.berkeley.edu]

- 5. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of 3-Phenyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-phenyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. By examining its solid-state conformation and intermolecular interactions, we gain crucial insights into its physicochemical properties, which are paramount for rational drug design and the development of novel crystalline materials.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a fashion that reveals a complex, three-dimensional hydrogen-bonded network. A summary of the key crystallographic parameters is presented in Table 1.

| Parameter | Value |

| CCDC Number | 660255 |

| Empirical Formula | C₁₀H₈N₂O₂ |

| Formula Weight | 188.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.336 (2) |

| b (Å) | 17.632 (3) |

| c (Å) | 8.7876 (17) |

| α (°) | 90 |

| β (°) | 97.910 (3) |

| γ (°) | 90 |

| Volume (ų) | 1893.2 (6) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| R-factor | 0.052 |

Table 1: Crystallographic Data for this compound. This data provides the fundamental unit cell dimensions and crystal system information.

Molecular and Crystal Structure Analysis

The asymmetric unit of this compound contains one molecule. The pyrazole ring and the phenyl ring are not coplanar. The dihedral angle between the mean plane of the pyrazole ring and the phenyl ring is a notable feature of its molecular conformation.

The most significant aspect of the crystal structure is the extensive network of intermolecular hydrogen bonds. The carboxylic acid group plays a pivotal role in forming these interactions. Specifically, the acidic proton of the carboxylic acid forms a hydrogen bond with the pyrazole nitrogen atom of an adjacent molecule. This interaction is a classic example of a robust hydrogen bond that dictates the primary packing motif. Furthermore, these hydrogen-bonded pairs are linked into a two-dimensional network.[1] This intricate arrangement of hydrogen bonds is a key determinant of the compound's stability and physical properties.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from synthesis to data analysis.

Synthesis and Crystallization

A common synthetic route to this compound involves the condensation of a β-ketoester with hydrazine hydrate. The resulting pyrazolone is then oxidized to the pyrazole carboxylic acid.

High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound. The choice of solvent is critical and is often determined empirically. Common solvents for the crystallization of such organic molecules include ethanol, methanol, acetone, or mixtures thereof. For a related derivative, 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, crystals were obtained by the slow evaporation of a solution in acetone at room temperature.[2]

X-ray Diffraction Data Collection and Structure Refinement

A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K or 298 K) to minimize thermal vibrations of the atoms. X-ray data are collected using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).

The collected diffraction data are then processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular architecture of this compound is dominated by hydrogen bonding. The logical relationship of these interactions, leading to the final crystal packing, can be visualized as a workflow.

This diagram illustrates the hierarchical nature of the intermolecular interactions. The primary and strongest interaction is the hydrogen bond between the carboxylic acid and the pyrazole nitrogen. These interactions lead to the formation of dimeric or chain-like motifs. Weaker interactions, such as π-π stacking between the phenyl rings of adjacent molecules, further stabilize the packing, ultimately resulting in the formation of a stable three-dimensional crystal lattice. Understanding these interactions is crucial for predicting and controlling the solid-state properties of this class of compounds.

References

Exploring the Chemical Space of Pyrazole Derivatives for Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, have made it a cornerstone in the design of therapeutic agents.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antiviral properties.[3][4][5] This has led to the development of numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the anti-obesity drug Rimonabant.[1][3][6] This guide provides an in-depth exploration of the pyrazole chemical space, covering synthetic strategies, structure-activity relationships (SAR), key biological targets, and experimental protocols to facilitate the discovery of novel drug candidates.

The Pyrazole Scaffold: Physicochemical Properties

The pyrazole ring is an aromatic system with a pKb of 11.5, indicating weak basicity.[7] The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[1] This duality is crucial for molecular recognition and binding to biological targets. The substitution pattern on the pyrazole ring significantly influences its electronic properties, lipophilicity, and metabolic stability, allowing for fine-tuning of pharmacokinetic and pharmacodynamic profiles. Tautomerism in unsymmetrically substituted pyrazoles can lead to a mixture of isomers upon alkylation, a factor to consider during synthesis and characterization.[1]

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

-

Cyclocondensation of 1,3-Difunctional Compounds : This is the most common approach, involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis) or an α,β-unsaturated carbonyl compound.[3][8] This method is highly versatile, allowing for the introduction of substituents at various positions. For instance, the condensation of ethyl acetoacetate with phenylhydrazine is a classic route to 1,3,5-substituted pyrazoles.[3]

-

1,3-Dipolar Cycloaddition : This method involves the [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound or a nitrilimine, and a dipolarophile, typically an alkyne or an alkene.[3] This strategy provides access to pyrazole derivatives that may be difficult to obtain through cyclocondensation.

-

Multicomponent Reactions (MCRs) : MCRs offer an efficient way to synthesize complex, polysubstituted pyrazoles in a single step from three or more starting materials, which is advantageous for building diverse chemical libraries.[3]

Key Biological Targets and Signaling Pathways

The therapeutic versatility of pyrazole derivatives stems from their ability to interact with a wide range of biological targets.

Cyclooxygenase (COX) Inhibition

Many pyrazole derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[6][9] Celecoxib is a prime example. By selectively inhibiting COX-2 over COX-1, these compounds reduce the production of pro-inflammatory prostaglandins while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[6]

Kinase Inhibition

The pyrazole scaffold is prevalent in numerous kinase inhibitors developed for cancer therapy.[2][6] These compounds target protein kinases that are often dysregulated in cancer cells, blocking downstream signaling pathways responsible for cell proliferation and survival.[6] Targets include ALK, ROS1, EGFR, VEGFR, and BRAF.[2][6] Crizotinib, for example, is a potent inhibitor of ALK and ROS1 tyrosine kinases.[6]

Structure-Activity Relationship (SAR) and Chemical Space

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[10][11]

-

N1-Substitution : Large, aromatic groups at the N1 position are often crucial for activity. For instance, the 2,4-dichlorophenyl group in cannabinoid receptor antagonists was found to be optimal for binding affinity.[11]

-

C3-Substitution : This position is often modified to enhance target engagement. Carboxamide groups at C3 are common in cannabinoid receptor ligands, while various aryl groups contribute to kinase inhibitory activity.[2][11]

-

C4-Substitution : Modification at the C4 position can modulate the molecule's conformation and physicochemical properties.

-

C5-Substitution : A para-substituted phenyl ring at the C5 position is a key feature for potent cannabinoid CB1 receptor antagonists.[11] In anti-inflammatory COX-2 inhibitors like Celecoxib, a p-sulfonamidophenyl group at this position is critical for selectivity.

| Compound Class | Target | Key Substituent & Position | Observed Effect | Reference |

| Diarylpyrazoles | COX-2 | p-Sulfonamidophenyl at C5 | Confers high selectivity for COX-2 | [6] |

| Pyrazole-Amides | Kinases (ALK, ROS1) | Substituted aryl/heteroaryl rings | Modulate potency and selectivity | [6] |

| Biarylpyrazoles | Cannabinoid Receptor 1 (CB1) | p-Iodophenyl at C5, Piperidinyl carboxamide at C3 | Potent and selective antagonism | [11] |

| Pyrazolo[3,4-d]pyrimidines | Various | Fused ring system | Serves as a versatile core for diverse targets | [12] |

| Trifluoromethyl Pyrazoles | Bacteria (Gram-positive) | Trifluoromethylphenyl groups | Potent growth inhibitors of drug-resistant bacteria | [13] |

Drug Discovery and Evaluation Workflow

The discovery of new pyrazole-based drugs follows a structured workflow from initial screening to preclinical evaluation.

Experimental Protocols

General Protocol for Pyrazole Synthesis via Cyclocondensation

This protocol describes a general method for synthesizing 1,3,5-trisubstituted pyrazoles from chalcones (α,β-unsaturated ketones).

-

Chalcone Synthesis : Equimolar amounts of an appropriate acetophenone and an aromatic aldehyde are dissolved in ethanol. An aqueous solution of NaOH is added dropwise, and the mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone.

-

Cyclization : The synthesized chalcone (1 mmol) and a substituted hydrazine hydrochloride (1.2 mmol) are refluxed in glacial acetic acid or ethanol for 6-8 hours.

-

Work-up : The reaction mixture is cooled to room temperature and poured into ice-cold water.

-

Purification : The solid product that separates out is filtered, washed thoroughly with water, dried, and purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole derivative.[3]

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[14][15]

-

Cell Seeding : Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15][16]

-

Compound Treatment : Stock solutions of the test pyrazole derivatives are prepared in DMSO. The cells are treated with various concentrations of the compounds (e.g., 0.5 to 100 µM) for 48 hours.[15] A vehicle control (DMSO) is also included.

-

MTT Addition : After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.[15]

-

Formazan Solubilization : The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement : The absorbance is measured at 540-570 nm using a microplate reader.

-

Data Analysis : The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined from the dose-response curve.

Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the anti-inflammatory activity of novel compounds.[9][17]

-

Animal Acclimatization : Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment. Animals are fasted overnight with free access to water before the study.

-

Compound Administration : Animals are divided into groups. The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The standard group receives a reference drug like Indomethacin or Celecoxib. The test groups receive the pyrazole derivatives at specified doses (e.g., 25, 50, 100 mg/kg) orally.[4][17]

-

Induction of Edema : One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement : The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

Data Analysis : The percentage inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume in the treated groups with the control group.

Conclusion

The pyrazole scaffold remains a highly attractive and productive framework in the field of drug discovery. Its synthetic tractability and versatile physicochemical properties allow for the creation of large, diverse chemical libraries. By leveraging established synthetic methodologies, detailed SAR studies, and robust biological evaluation workflows, researchers can continue to explore the vast chemical space of pyrazole derivatives. This systematic approach holds significant promise for the development of next-generation therapeutics targeting a wide array of diseases, from inflammation and cancer to neurological and infectious disorders.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

Methodological & Application

One-Pot Synthesis of 3-Phenyl-1H-pyrazole-5-carboxylic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 3-phenyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The described method is a three-step, one-pot reaction commencing with the Claisen condensation of acetophenone and diethyl oxalate to form an intermediate ethyl 2,4-dioxo-4-phenylbutanoate. This is followed by cyclization with hydrazine hydrate to yield the pyrazole ester, which is subsequently hydrolyzed in situ to the target carboxylic acid. This efficient procedure eliminates the need for isolation of intermediates, thereby saving time and resources.

Introduction